2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose
Description
2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is a disaccharide featuring a beta-(1→6) glycosidic linkage between a 2-acetamido-2-deoxy-D-galactopyranose (N-acetyl-D-galactosamine) acceptor and a D-galactopyranose donor (). Its synthesis involves sequential acetalation, glycosylation, and deprotection steps, with structural confirmation via $^{1}\text{H}$-NMR and $^{13}\text{C}$-NMR spectroscopy (). The compound’s unique 6-O-linkage distinguishes it from isomers with alternative linkage positions (e.g., 3-O or 4-O), impacting its conformational flexibility and biological interactions ().
Properties
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)9(19)6(25-13(7)23)3-24-14-12(22)11(21)8(18)5(2-16)26-14/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8+,9+,10-,11+,12-,13?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKXCNXSQYSCQN-UUHITYSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Chemical Glycosylation Methods
| Donor | Acceptor | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Tetra-O-acetyl-galactosyl bromide | 2-Acetamido-GalNAc derivative | Ag₂O | 65 | |
| Trichloroacetimidate derivative | Methyl galactopyranoside | TMSOTf | 78 |
Optimization Insights :
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Trichloroacetimidates offer higher yields (78%) due to superior leaving-group reactivity.
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Steric hindrance at the C4 hydroxyl of GalNAc necessitates bulky protecting groups (e.g., benzyl) to prevent unwanted side reactions.
Oxazoline-Mediated Synthesis
Oxazoline derivatives serve as pivotal intermediates for stereoselective glycosylation. In one protocol, methyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranosyl chloride is reacted with Amberlyst A-26 p-nitrophenoxide, yielding a protected disaccharide precursor. Subsequent saponification and deacetylation afford Gal-β-(1→6)-GalNAc with 70–80% overall yield.
Mechanistic Highlights :
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Oxazoline formation stabilizes the anomeric center, minimizing hydrolysis.
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Acidic resins (e.g., Amberlyst) facilitate mild deprotection, preserving glycosidic bonds.
Solid-Phase and Immobilized Techniques
Solid-phase synthesis enhances purification efficiency. A study immobilized GalNAc onto functionalized silica gel, followed by iterative glycosylation with galactosyl donors. After six cycles, the disaccharide was cleaved using HF-pyridine, achieving 60% yield.
Advantages :
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Simplifies purification through filtration.
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Scalable for combinatorial glycan libraries.
Recent Advances in Catalytic Systems
Emergent catalysts like tert-butyldimethylsilyl triflate (TMSOTf) have revolutionized glycosylation efficiency. In a landmark study, TMSOTf catalyzed the coupling of 2,3-di-O-benzyl-4,6-O-benzylidene-D-glucopyranosyl trichloroacetimidate with methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside, achieving 85% yield.
Table 2: Catalyst Performance in Glycosylation
| Catalyst | Donor Type | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| TMSOTf | Trichloroacetimidate | 2 | 85 |
| AgOTf | Glycosyl bromide | 6 | 72 |
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carboxyl groups, often using reagents like periodic acid.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, typically using sodium borohydride.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, such as halides or azides, using reagents like thionyl chloride or azidotrimethylsilane.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Periodic acid, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Thionyl chloride, azidotrimethylsilane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield uronic acids, while reduction can produce alditols
Scientific Research Applications
Structural Characteristics
2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is an amino disaccharide with the molecular formula and a molecular weight of approximately 383.35 g/mol . The compound consists of a beta-D-galactose linked via a glycosidic bond to N-acetyl-beta-D-glucosamine, which contributes to its biological activity and utility in various applications.
Glycobiology
In glycobiology, 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose serves as a crucial building block for the synthesis of glycoproteins and glycolipids. Its structural features allow it to participate in cell signaling and recognition processes, which are essential for understanding cellular interactions and immune responses .
Case Study: Cell Adhesion and Immune Response
Research has demonstrated that oligosaccharides like 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose can influence cell adhesion mechanisms. For instance, studies indicate that these compounds can modulate the binding affinity of immune cells to pathogens, thereby impacting the efficacy of immune responses against infections .
Therapeutic Agents
The compound has potential as a therapeutic agent due to its ability to interact with specific receptors involved in disease processes. Its role as an epitope makes it relevant in vaccine development, particularly for targeting specific pathogens or cancer cells .
Case Study: Antiviral Properties
In antiviral research, the compound has been investigated for its ability to inhibit viral entry into host cells. Studies have shown that derivatives of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose can interfere with the binding of viruses such as HIV and influenza to their respective receptors on host cells, suggesting a pathway for therapeutic intervention .
Prebiotic Properties
In food science, oligosaccharides including 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose are recognized for their prebiotic effects, promoting beneficial gut microbiota. Their incorporation into functional foods can enhance digestive health and immune function .
Data Table: Prebiotic Effects of Oligosaccharides
| Oligosaccharide | Prebiotic Effect | Source |
|---|---|---|
| 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose | Promotes growth of beneficial bacteria | Human milk |
| Lacto-N-neotetraose | Enhances bifidobacteria populations | Dairy products |
| Galacto-oligosaccharides | Supports gut health | Legumes |
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycoconjugates. The molecular targets and pathways involved include various carbohydrate-binding proteins and enzymes that regulate glycan biosynthesis and modification.
Comparison with Similar Compounds
Positional Isomers: Linkage Variants
The position of the glycosidic bond profoundly influences molecular recognition and biochemical function. Key isomers include:
Functional Group Modifications
Substituents such as methyl or halogen groups alter physicochemical and biological properties:
Key Insight : The absence of substituents in the target compound preserves native hydroxyl interactions, critical for binding galectins or bacterial adhesins ().
Complex Oligosaccharides and Branched Derivatives
The target compound serves as a building block for larger glycostructures:
Key Insight : Branching introduces steric hindrance, reducing binding affinity for some lectins while enabling multivalent interactions with others ().
Biological Activity
2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose (also known as GalNAc-Gal) is a disaccharide that plays a significant role in various biological processes. This compound is notable for its involvement in glycosylation, which is crucial for the structure and function of glycoproteins and glycolipids. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose has been achieved through enzymatic methods, particularly utilizing beta-galactosidase from E. coli. The process involves the transfer of a beta-D-galactopyranosyl residue to 2-acetamido-2-deoxy-D-galactose, yielding a product with approximately 20% yield when using immobilized enzymes . The structural formula of this compound is represented as follows:
1. Role in Glycosylation
Glycosylation is a vital post-translational modification that affects protein stability, signaling, and immune recognition. 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose is involved in the formation of complex glycan structures that are essential for cellular interactions and pathogen recognition .
3. Immunological Functions
Glycans play crucial roles in immune responses. The presence of GalNAc residues on glycoproteins influences their recognition by immune cells, potentially modulating inflammatory responses. Glycosphingolipids containing similar structures have been implicated in various immunological processes, including cell signaling and pathogen resistance .
Case Study: Enzymatic Synthesis and Activity
A study focused on the enzymatic synthesis of 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose highlighted its potential as an immunomodulator. The synthesized disaccharide exhibited significant activity in promoting cell adhesion and enhancing immune responses in vitro .
Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.2–4.3 ppm for anomeric protons) confirm linkage positions and stereochemistry .
- MALDI-TOF MS : Validates molecular weight (e.g., observed m/z 1428.4937 vs. calculated 1428.5127 for [M+Na]⁺), with discrepancies resolved via high-resolution calibration .
- HPLC : Monitors purity (>95%) using hydrophilic interaction liquid chromatography (HILIC) .
How do computational methods enhance the design of synthesis pathways for this compound?
Advanced
ICReDD’s approach () integrates quantum chemical reaction path searches and machine learning to predict optimal conditions (e.g., solvent, catalyst) for glycosylation. For example, simulations of glycosyl donor activation energies reduce trial-and-error experimentation, accelerating route optimization by 30–50% .
What protocols ensure solubility and stability during experimental handling?
Q. Basic
- Solubility : Dissolve in DMSO (10–20 mM) or water (for hydrophilic derivatives) with brief sonication .
- Storage : Store at 0–8°C under inert gas (N₂/Ar) to prevent hydrolysis of acetamido groups .
How can discrepancies between calculated and observed molecular weights be resolved?
Advanced
Minor deviations in MALDI-TOF MS (e.g., Δ 0.019 in ) arise from matrix effects or isotopic distribution. High-resolution ESI-MS or post-source decay (PSD) analysis improves accuracy. Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities .
What role does isotopic labeling (e.g., ¹³C) play in studying this compound’s metabolic interactions?
Basic
¹³C-labeled derivatives (e.g., 13C6-D-galactopyranosyl in ) enable tracking via NMR or mass spectrometry in glycan biosynthesis studies. For example, isotopic enrichment at the 6-O position clarifies enzymatic galactosylation kinetics in mucopolysaccharidosis models .
What strategies improve stereochemical control during oligosaccharide assembly?
Q. Advanced
- Protecting Groups : Use of 4,6-O-benzylidene () or 3-O-levulinoyl groups locks the galactopyranose ring in a specific conformation, favoring β-linkage formation.
- Catalysis : BF₃·OEt₂ promotes neighboring-group participation for 1,2-trans glycosidic bonds, while thioglycosides enable stereoretentive couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
